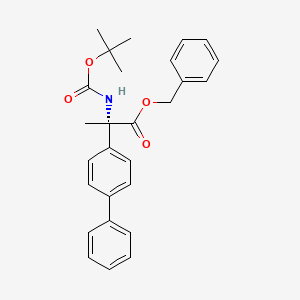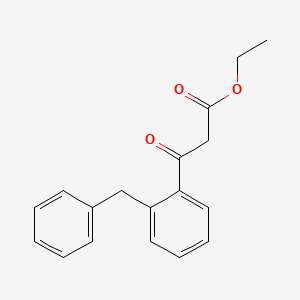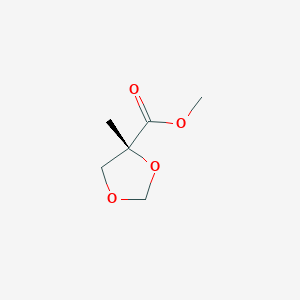
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of dioxolane, featuring a carboxylic acid ester group and a methyl substitution at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) typically involves the reaction of 4-methyl-1,3-dioxolane with a suitable esterifying agent under controlled conditions. Common reagents used in this process include methanol and an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release active compounds that interact with enzymes or receptors. The specific pathways involved depend on the context of its use, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-carboxylicacid,4-methyl-: Similar structure but lacks the ester group.
1,3-Dioxolane-4-carboxylicacid,4-ethyl-,ethylester: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness
1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is unique due to its specific ester and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical behavior is required.
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
methyl (4R)-4-methyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8-2)3-9-4-10-6/h3-4H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
UFKFZSNKDWIMCF-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@]1(COCO1)C(=O)OC |
Kanonische SMILES |
CC1(COCO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



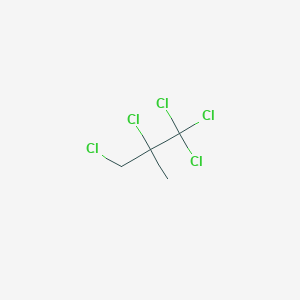
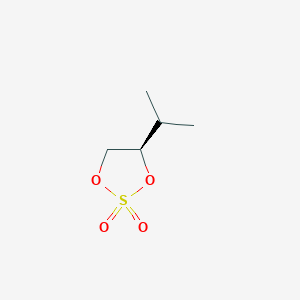
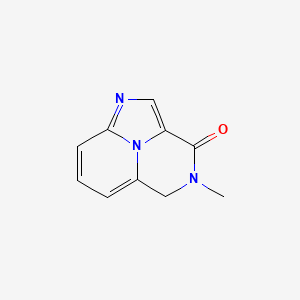

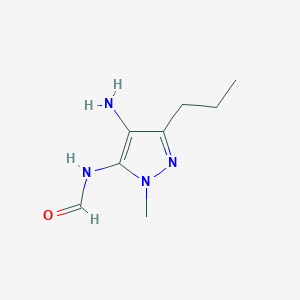
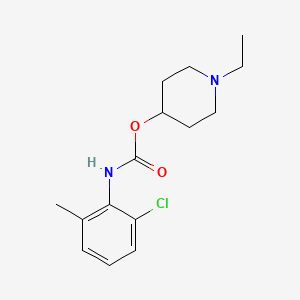
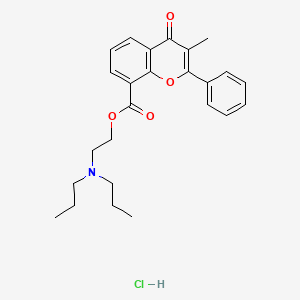
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)

